![molecular formula C12H19O3PSe B14411294 Diethyl [(methylselanyl)(phenyl)methyl]phosphonate CAS No. 80436-47-1](/img/structure/B14411294.png)
Diethyl [(methylselanyl)(phenyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(methylselanyl)(phenyl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenylmethyl group substituted with a methylselanyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(methylselanyl)(phenyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable benzyl halide derivative containing a methylselanyl group. One common method involves the use of a palladium catalyst to facilitate the cross-coupling reaction between diethyl phosphite and the benzyl halide under mild conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for better control over reaction conditions and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(methylselanyl)(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form the corresponding selenoxide.
Substitution: The phenylmethyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Hydrolysis: The phosphonate ester can be hydrolyzed to form the corresponding phosphonic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the phosphonate ester.
Major Products Formed
Oxidation: Formation of the corresponding selenoxide.
Substitution: Formation of substituted benzyl derivatives.
Hydrolysis: Formation of diethyl phosphonic acid.
Wissenschaftliche Forschungsanwendungen
Diethyl [(methylselanyl)(phenyl)methyl]phosphonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique selenium-containing structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of diethyl [(methylselanyl)(phenyl)methyl]phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and proteins involved in phosphorylation processes . The methylselanyl group can undergo redox reactions, potentially generating reactive oxygen species that contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphonate: Lacks the methylselanyl and phenylmethyl groups, making it less reactive in certain chemical reactions.
Diethyl 4-methylbenzylphosphonate: Contains a methyl group on the benzyl ring instead of a methylselanyl group, resulting in different reactivity and biological properties.
Uniqueness
Diethyl [(methylselanyl)(phenyl)methyl]phosphonate is unique due to the presence of the methylselanyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
80436-47-1 |
|---|---|
Molekularformel |
C12H19O3PSe |
Molekulargewicht |
321.22 g/mol |
IUPAC-Name |
[diethoxyphosphoryl(methylselanyl)methyl]benzene |
InChI |
InChI=1S/C12H19O3PSe/c1-4-14-16(13,15-5-2)12(17-3)11-9-7-6-8-10-11/h6-10,12H,4-5H2,1-3H3 |
InChI-Schlüssel |
PZCVZNINCAYBBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C1=CC=CC=C1)[Se]C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile](/img/structure/B14411212.png)
![9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene](/img/structure/B14411220.png)

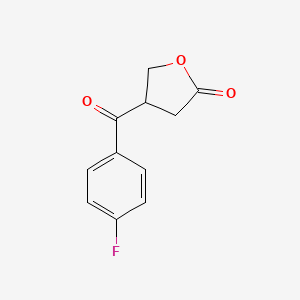
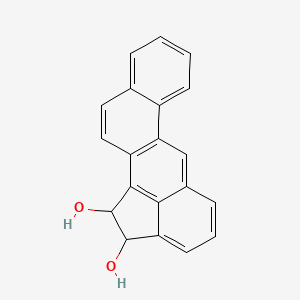
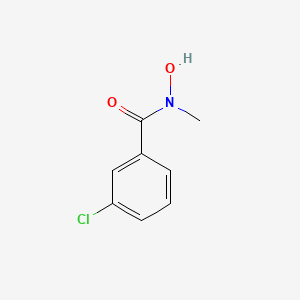

![5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14411265.png)
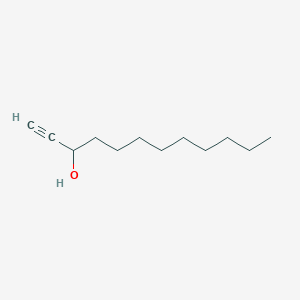
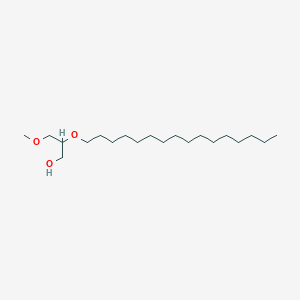
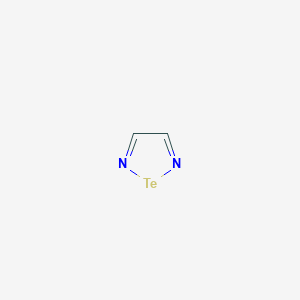

![(2S)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14411280.png)

